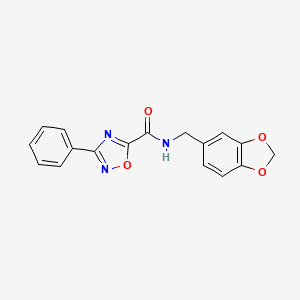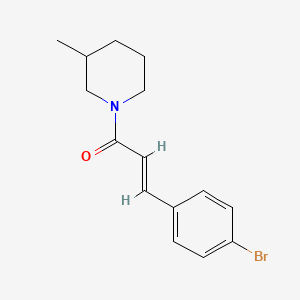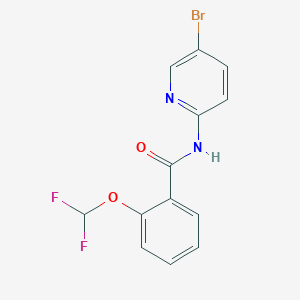![molecular formula C16H12N2O3 B10955460 3-[3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10955460.png)
3-[3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
3-Acetyl-2H-chromen-2-one: Another precursor used in the synthesis.
Pyrazole derivatives:
Uniqueness
3-[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is unique due to its specific combination of the pyrazole and chromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C16H12N2O3/c1-18-10-11(9-17-18)6-7-14(19)13-8-12-4-2-3-5-15(12)21-16(13)20/h2-10H,1H3/b7-6+ |
InChI Key |
REURGMDACIKIHM-VOTSOKGWSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]piperazine-1-carboxylate](/img/structure/B10955385.png)

![(2E,2'E)-N,N'-(2,5-dimethoxybenzene-1,4-diyl)bis{2-[2-(4-butylphenyl)hydrazinylidene]-3-oxobutanamide}](/img/structure/B10955396.png)
![(3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone](/img/structure/B10955401.png)
![4-bromo-1-methyl-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B10955413.png)
![4-iodo-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955419.png)
![methyl 2-amino-4-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10955427.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide](/img/structure/B10955435.png)
![2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10955449.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10955455.png)
![(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10955459.png)

![2-{[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10955479.png)
